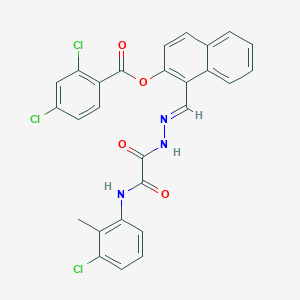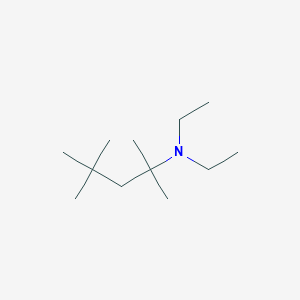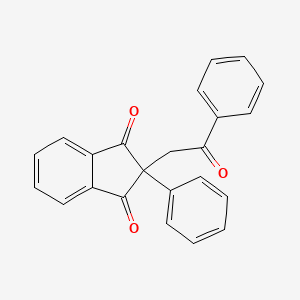
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione is an organic compound with a complex structure that includes both indene and diketone functionalities
Métodos De Preparación
The synthesis of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione typically involves multicomponent reactions. One common method is the tandem Knoevenagel–Michael protocol, which involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is efficient and environmentally friendly, as it reduces waste and enhances atom economy.
Análisis De Reacciones Químicas
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the diketone functionalities into alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl rings, leading to a variety of derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of complex molecular structures.
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione involves its interaction with specific molecular targets and pathways. For example, it acts as an anaphylatoxin receptor antagonist by binding to the receptor and inhibiting its activity . This interaction can modulate various biological processes, including inflammation and immune response.
Comparación Con Compuestos Similares
Similar compounds to 2-(2-Oxo-2-phenylethyl)-2-phenyl-1h-indene-1,3(2h)-dione include:
These compounds share similar structural features but differ in their specific functional groups and chemical properties
Propiedades
Número CAS |
1483-71-2 |
|---|---|
Fórmula molecular |
C23H16O3 |
Peso molecular |
340.4 g/mol |
Nombre IUPAC |
2-phenacyl-2-phenylindene-1,3-dione |
InChI |
InChI=1S/C23H16O3/c24-20(16-9-3-1-4-10-16)15-23(17-11-5-2-6-12-17)21(25)18-13-7-8-14-19(18)22(23)26/h1-14H,15H2 |
Clave InChI |
RMDJHCGTHAGOQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)CC2(C(=O)C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


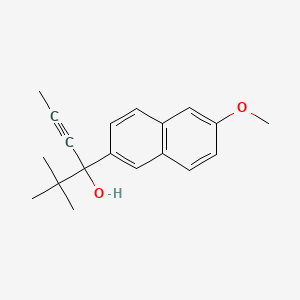
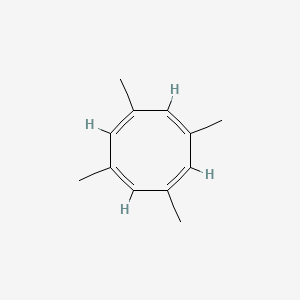
![2-[(3-Hydroxy-2-phenylmethoxycarbonylamino-butanoyl)amino]-3-phenyl-propanoic acid](/img/structure/B11950128.png)









